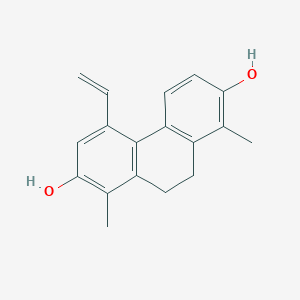
2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl-
Übersicht
Beschreibung
2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- is a natural product found in Juncus acutus and Juncus effusus with data available.
Biologische Aktivität
2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- (CAS No. 144106-78-5) is a polycyclic aromatic compound found in various natural sources such as Juncus acutus and Juncus effusus. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and its role in environmental degradation processes.
Chemical Structure and Properties
The molecular formula of 2,7-Phenanthrenediol is , with a molecular weight of 266.3 g/mol. The compound's structure includes a phenanthrene backbone with hydroxyl groups at the 2 and 7 positions, which may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-ethenyl-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol |
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.3 g/mol |
| CAS Number | 144106-78-5 |
Antimicrobial Properties
Research indicates that compounds similar to 2,7-Phenanthrenediol exhibit significant antimicrobial activity. Studies have shown that certain polycyclic aromatic hydrocarbons (PAHs) can be degraded by specific fungal strains. For example, Cunninghamella elegans has demonstrated the ability to degrade phenanthrene effectively, suggesting that related compounds may also possess similar properties. In one study, C. elegans removed up to 99.4% of phenanthrene after seven days of incubation .
Environmental Impact
The degradation of PAHs like phenanthrene is crucial in bioremediation processes. The ability of fungi to metabolize these compounds highlights their potential use in cleaning up contaminated environments. The formation of intermediate products during the degradation process indicates a complex metabolic pathway that could be further explored for its ecological implications .
Study on Fungal Degradation
A study focused on the degradation of anthracene and phenanthrene by various fungal strains found that Cunninghamella elegans was particularly effective at removing these compounds from contaminated environments. The study reported that the degradation process was linked to fungal growth and the accumulation of PAHs within the mycelium .
Phototoxic Effects on Coral Larvae
Another investigation explored the phototoxic effects of PAHs on marine organisms. It was found that exposure to PAHs like phenanthrene could adversely affect coral larvae's developmental success when combined with ultraviolet (UV) light exposure. This research underscores the potential ecological risks posed by PAHs in aquatic environments .
Eigenschaften
IUPAC Name |
4-ethenyl-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-12-9-17(20)11(3)14-6-5-13-10(2)16(19)8-7-15(13)18(12)14/h4,7-9,19-20H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHERRMHZTJGNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3C)O)C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434607 | |
| Record name | 2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144106-78-5 | |
| Record name | 2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















